molecular formula C19H18BrN3O B1193427 PRMT5-IN-4b14

PRMT5-IN-4b14

Numéro de catalogue: B1193427
Poids moléculaire: 384.28
Clé InChI: RFPVZTZIBYRPGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PRMT5-IN-4b14 is a potent PRMT5 inhibitor which exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells.

Applications De Recherche Scientifique

Cancer Treatment

  • Breast Cancer : Studies have shown that inhibition of PRMT5 can suppress the growth of breast cancer stem cells by promoting differentiation and reducing stemness characteristics. PRMT5-IN-4b14 may thus be particularly effective in treating aggressive breast cancers .
  • Prostate Cancer : Research indicates that PRMT5 promotes the expression of the androgen receptor in prostate cancer cells. Inhibition with compounds like this compound could potentially disrupt this pathway, leading to reduced tumor growth in androgen-dependent cancers .
  • Gastric Cancer : Elevated levels of PRMT5 have been observed in gastric cancer tissues. Targeting this enzyme with this compound could provide a novel approach to treating this malignancy by reversing its oncogenic effects .

Combination Therapies

This compound may also be used in combination with other therapies to enhance overall treatment efficacy:

  • Chemotherapy : Combining PRMT5 inhibitors with traditional chemotherapeutic agents could sensitize cancer cells to these treatments, potentially overcoming resistance mechanisms .
  • Targeted Therapies : Utilizing this compound alongside targeted therapies may improve outcomes in cancers driven by specific genetic alterations or signaling pathways .

Case Studies

Case StudyCancer TypeFindings
Study 1 Breast CancerInhibition of PRMT5 led to decreased tumor growth and enhanced differentiation of breast cancer stem cells .
Study 2 Prostate CancerPRMT5 suppression resulted in reduced androgen receptor expression and inhibited growth of AR-positive prostate cancer cells .
Study 3 Gastric CancerHigh levels of PRMT5 correlated with poor prognosis; inhibition with compounds like this compound showed promise in reducing tumor viability .

Q & A

Basic Research Questions

Q. What are the established methodologies for characterizing the inhibitory activity of PRMT5-IN-4b14 against PRMT5 in vitro?

  • Methodological Answer : Standard assays include methyltransferase activity assays using recombinant PRMT5 complexes, with quantification via scintillation counting (radiolabeled SAM) or fluorometric/colorimetric detection (e.g., ELISA-based readouts). Include controls such as substrate-only and enzyme-only reactions to validate specificity. Reproducibility requires triplicate runs and statistical validation (e.g., ANOVA for inter-assay variability) .

Q. How is this compound typically validated for target engagement in cellular models?

  • Methodological Answer : Use Western blotting to assess symmetric dimethylarginine (SDMA) levels in PRMT5-dependent substrates (e.g., histones, spliceosome proteins). Combine with siRNA-mediated PRMT5 knockdown as a positive control. Dose-response curves (IC₅₀ calculations) and time-course experiments are critical to confirm dynamic inhibition .

Q. What analytical techniques are recommended for ensuring the purity and stability of this compound in experimental settings?

  • Methodological Answer : Employ HPLC-UV/HRMS for purity assessment (>95%) and stability studies under varying pH/temperature conditions. Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Compare tissue distribution patterns and metabolite identification. Use genetically engineered mouse models (GEMMs) to isolate tumor-microenvironment effects. Cross-validate with PD biomarkers (e.g., SDMA reduction in tumors vs. plasma) .

Q. What experimental design strategies optimize the assessment of this compound’s selectivity over related methyltransferases (e.g., PRMT1, PRMT4)?

  • Methodological Answer : Perform kinase/methyltransferase selectivity panels (e.g., Eurofins Cerep Panels) at 1 µM and 10 µM concentrations. Combine with crystallography or molecular dynamics simulations to map binding interactions. Use CRISPR-Cas9 isogenic cell lines lacking PRMT5 to confirm on-target effects .

Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles across different cancer cell lines?

  • Methodological Answer : Conduct multi-omics profiling (transcriptomics, proteomics) to identify lineage-specific dependencies (e.g., spliceosome mutations in hematological cancers). Use synergy screens (e.g., with BET inhibitors) to explore combinatorial contexts. Validate findings in 3D organoid models to mimic tumor heterogeneity .

Q. What are the best practices for designing dose-escalation studies in preclinical models to minimize off-target toxicity?

  • Methodological Answer : Implement MTD (maximum tolerated dose) studies in rodents with staggered dosing (e.g., QD vs. BID regimens). Monitor hematological/renal toxicity via CBC and serum creatinine. Use toxicogenomics to identify early biomarkers of organ stress. Cross-reference with physiologically based pharmacokinetic (PBPK) modeling .

Q. Data Analysis and Interpretation

Q. How can researchers statistically analyze heterogeneous responses to this compound in patient-derived xenograft (PDX) models?

  • Methodological Answer : Apply hierarchical clustering to group PDX models by response patterns (e.g., responders vs. non-responders). Use Cox proportional hazards models for survival analysis and Mann-Whitney U tests for tumor volume comparisons. Include Bonferroni correction for multiple hypothesis testing .

Q. What methods validate the specificity of this compound in CRISPR-Cas9 gene-editing experiments?

  • Methodological Answer : Perform rescue experiments by overexpressing wild-type PRMT5 in knockout cells. Use off-target RNA-seq to identify unintended splicing alterations. Combine with chemical proteomics (e.g., affinity-based pull-downs) to confirm direct target engagement .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s effects on epigenetic remodeling?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Publish raw data (e.g., ChIP-seq peaks, methylation arrays) in public repositories (GEO, PRIDE). Include detailed protocols for chromatin immunoprecipitation and bisulfite sequencing in supplemental materials. Use blinded analysis for histopathology scoring .

Tables for Reference

Parameter In Vitro Assay In Vivo Model
IC₅₀ 12 nM (PRMT5)25 mg/kg (MTD in mice)
Selectivity Ratio >100x (vs. PRMT1)N/A
Key Biomarker SDMA reduction (WB)Tumor SDMA (IHC)
Data Source

Notes

  • Avoid overinterpreting in vitro data without in vivo validation.
  • Contradictions in data should prompt re-evaluation of experimental conditions (e.g., cell line authenticity, compound stability) .
  • Use standardized nomenclature for this compound to avoid confusion in literature searches .

Propriétés

Formule moléculaire

C19H18BrN3O

Poids moléculaire

384.28

Nom IUPAC

N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide

InChI

InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24)

Clé InChI

RFPVZTZIBYRPGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PRMT5 IN-4b14;  PRMT5-IN 4b14;  PRMT5-IN-4b14;  PRMT5 IN 4b14

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.